2-Amino-1-(3-bromothiophen-2-YL)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(3-bromothiophen-2-YL)ethan-1-one is a chemical compound with the molecular formula C₆H₆BrNOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 3-position of the thiophene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3-bromothiophen-2-YL)ethan-1-one typically involves the bromination of thiophene followed by subsequent functional group transformations. One common method includes the reaction of 3-bromothiophene with ethyl chloroacetate in the presence of a base to form an ester intermediate. This intermediate is then subjected to aminolysis to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-1-(3-bromothiophen-2-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(3-bromothiophen-2-YL)ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(3-bromothiophen-2-YL)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the amino group play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit or modulate the activity of these biological targets, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-1-(5-bromothiophen-2-YL)ethan-1-one
- 2-(4-Bromothiophen-3-yl)ethan-1-ol
- (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol
- 2-(3-bromothiophen-2-yl)ethan-1-amine
Comparison: 2-Amino-1-(3-bromothiophen-2-YL)ethan-1-one is unique due to its specific substitution pattern on the thiophene ring, which influences its reactivity and binding properties. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivity, making it a valuable molecule for targeted research and applications .
Eigenschaften
Molekularformel |
C6H6BrNOS |
---|---|
Molekulargewicht |
220.09 g/mol |
IUPAC-Name |
2-amino-1-(3-bromothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H6BrNOS/c7-4-1-2-10-6(4)5(9)3-8/h1-2H,3,8H2 |
InChI-Schlüssel |
CFWOYBOSTPOODK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1Br)C(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.